2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-(6-ethylsulfonyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-2-20(17,18)7-3-4-9-8(5-7)13-12(16)10(19-9)6-11(14)15/h3-5,10H,2,6H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNGRAMQKOOTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid (CAS Number: 1082837-93-1) is a compound belonging to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.
The molecular formula of this compound is , with a molecular weight of 299.30 g/mol. The structure features a benzoxazine core, which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₆S |
| Molecular Weight | 299.30 g/mol |
| CAS Number | 1082837-93-1 |
| Predicted Boiling Point | 640.3 ± 55.0 °C |
| Density | 1.423 ± 0.06 g/cm³ |
Biological Activity Overview
The biological activities of benzoxazine derivatives have been extensively studied, revealing their potential in various therapeutic applications:
- Antimicrobial Activity : Several studies have reported that benzoxazine derivatives exhibit significant antibacterial and antifungal properties. The presence of the sulfonyl group in the structure enhances its interaction with microbial targets.
- Anticancer Properties : Research indicates that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo.
Case Study 1: Anticancer Activity
In a study by Wu et al., derivatives of benzoxazole were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The study found that the introduction of acetic acid groups significantly increased the cytotoxic effects on MCF-7 and HCT116 cells . The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzoxazine derivatives highlighted that compounds with sulfonyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria . The study utilized disc diffusion methods to assess efficacy, showing promising results for potential therapeutic applications.
Mechanistic Insights
The biological activities of benzoxazine derivatives can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many benzoxazine compounds act as enzyme inhibitors, disrupting critical metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The structural features allow these compounds to bind effectively to various receptors involved in inflammation and cancer progression.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Substituent Effects: The ethanesulfonyl group in the target compound enhances electron-withdrawing properties compared to the chloro substituent in its benzoxazine analog . This may influence reactivity and binding affinity in biological systems.
Side Chain Variations :
- The acetamide derivative (Table 1, row 4) demonstrates how modifications to the acetic acid side chain (e.g., fluorophenylmethyl groups) can tailor lipophilicity and target selectivity .
Physicochemical Data :
- Melting Points : The benzothiazine analog crystallizes with a melting point of 338 K, suggesting higher thermal stability due to sulfur’s polarizability and hydrogen-bonding networks .
Antibacterial Potential :
- The 6-chloro benzoxazine derivative exhibits moderate activity against E. coli and Staphylococcus aureus, attributed to its ability to disrupt bacterial cell wall synthesis . The ethanesulfonyl group in the target compound may enhance penetration through lipid membranes due to increased hydrophobicity.
Anti-Inflammatory and Enzyme Modulation :
- Benzothiazine analogs demonstrate COX-2 inhibitory activity, with IC₅₀ values in the micromolar range, linked to their ability to stabilize the enzyme’s active site . The target compound’s sulfonyl group could mimic sulfonamide pharmacophores in known COX-2 inhibitors like celecoxib.
Structural-Activity Relationships (SAR) :
- Sulfonyl vs. Halogen Substituents : Ethanesulfonyl groups may confer better solubility and bioavailability compared to chloro substituents, which are prone to metabolic dehalogenation .
- Heterocycle Core : Benzothiazines exhibit broader anticancer activity than benzoxazines, likely due to sulfur’s role in redox interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
